

# 4-Methylnicotinaldehyde CAS number and molecular structure

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## Compound of Interest

Compound Name: 4-Methylnicotinaldehyde

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An In-Depth Technical Guide to **4-Methylnicotinaldehyde**: Synthesis, Characterization, and Applications in Modern Drug Discovery

## Authored by a Senior Application Scientist

### Abstract

This technical guide provides a comprehensive overview of **4-methylnicotinaldehyde** (CAS No: 51227-28-2), a substituted pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, molecular structure, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the oxidation of (4-methylpyridin-3-yl)methanol is presented, emphasizing the causal relationships behind the experimental design. Furthermore, a thorough analysis of its expected spectroscopic signature, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is provided to aid in its characterization. The guide culminates in a discussion of its applications as a versatile building block in medicinal chemistry, supported by the broader context of pyridine derivatives in drug discovery and their interaction with various signaling pathways.

## Introduction and Chemical Identity

**4-Methylnicotinaldehyde**, also known as 4-methyl-3-pyridinecarboxaldehyde, is a heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring a pyridine ring substituted with a methyl and a formyl group, offers a unique combination of steric

and electronic properties that make it an attractive scaffold for the development of novel chemical entities with potential therapeutic applications. The pyridine nitrogen imparts basicity and the ability to participate in hydrogen bonding, while the aldehyde functionality provides a reactive handle for a wide array of chemical transformations.

Table 1: Chemical and Physical Properties of **4-Methylnicotinaldehyde**

Property	Value	Source(s)
CAS Number	51227-28-2	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO	[1]
Molecular Weight	121.14 g/mol	[1]
IUPAC Name	4-methylpyridine-3-carbaldehyde	
Synonyms	4-Methyl-3-pyridinecarboxaldehyde, 4-Methylpyridine-3-carbaldehyde	[1]
Appearance	Expected to be a liquid or low-melting solid	
Boiling Point	109-111 °C	[2]
Density	1.095 g/cm <sup>3</sup>	[2]
Purity	Typically ≥98%	[2]

## Molecular Structure and Isomerism

The molecular structure of **4-methylnicotinaldehyde** consists of a pyridine ring with a methyl group at the 4-position and an aldehyde group at the 3-position. This specific substitution pattern is crucial for its reactivity and how it interacts with biological targets.

Caption: 2D Molecular Structure of **4-Methylnicotinaldehyde**.

## Synthesis of 4-Methylnicotinaldehyde

The synthesis of **4-methylnicotinaldehyde** can be efficiently achieved through a multi-step process starting from the readily available 4-methyl-3-cyanopyridine or via the oxidation of (4-methylpyridin-3-yl)methanol. The latter is a common and reliable method in organic synthesis for the preparation of aldehydes.[3] This guide details a robust protocol based on the oxidation of the corresponding alcohol, a strategy widely employed for the synthesis of pyridine aldehydes.[4]



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Caption: Synthetic workflow for **4-Methylnicotinaldehyde**.

## Experimental Protocol: Oxidation of (4-methylpyridin-3-yl)methanol

This protocol is based on well-established oxidation reactions of primary alcohols to aldehydes, ensuring high yield and purity.[3]

Materials:

- (4-methylpyridin-3-yl)methanol
- Manganese dioxide (activated) or Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-methylpyridin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane.
- **Oxidation:** To the stirred solution, add activated manganese dioxide (5-10 equivalents) in portions at room temperature. The causality for using a large excess of  $\text{MnO}_2$  is to ensure complete and efficient oxidation of the primary alcohol to the aldehyde while minimizing over-oxidation to the carboxylic acid. Alternatively, pyridinium chlorochromate (PCC) (1.5 equivalents) can be used. PCC is a milder oxidizing agent than chromic acid, which helps to prevent over-oxidation.<sup>[5]</sup>
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide or the chromium salts. Wash the filter cake with dichloromethane.
- **Extraction:** Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **4-methylnicotinaldehyde** by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

**Self-Validation:** The purity of the final product should be assessed by  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy. The presence of the aldehyde proton signal around 10 ppm in the  $^1\text{H}$  NMR and the carbonyl carbon signal around 190 ppm in the  $^{13}\text{C}$  NMR, along with the absence of signals corresponding to the starting alcohol, will confirm the successful synthesis.

## Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of **4-methylnicotinaldehyde**.

## $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-methylnicotinaldehyde** are based on the analysis of structurally similar compounds.[\[2\]](#)[\[6\]](#)

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **4-Methylnicotinaldehyde** (in  $\text{CDCl}_3$ )

<sup>1</sup> H NMR	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-2	~8.9	s	-	Pyridine ring proton
H-5	~8.6	d	~5.0	Pyridine ring proton
H-6	~7.3	d	~5.0	Pyridine ring proton
Aldehyde-H	~10.1	s	-	-CHO
Methyl-H	~2.5	s	-	-CH <sub>3</sub>
<sup>13</sup> C NMR	Chemical Shift (δ, ppm)	Assignment		
C=O	~192	Aldehyde carbonyl		
C-2	~155	Pyridine ring carbon		
C-4	~150	Pyridine ring carbon		
C-5	~138	Pyridine ring carbon		
C-3	~135	Pyridine ring carbon		
C-6	~124	Pyridine ring carbon		
-CH <sub>3</sub>	~18	Methyl carbon		

## Infrared (IR) Spectroscopy

The IR spectrum of **4-methylnicotinaldehyde** is expected to show characteristic absorption bands for its functional groups.<sup>[7][8]</sup>

- C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1710-1685  $\text{cm}^{-1}$ , characteristic of an aromatic aldehyde.
- C-H Stretch (Aldehyde): Two weak bands are anticipated around 2830-2695  $\text{cm}^{-1}$ .
- Aromatic C-H Stretch: Bands are expected above 3000  $\text{cm}^{-1}$ .
- Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1450  $\text{cm}^{-1}$  region.
- C-H Bending (Methyl): Absorptions around 1450  $\text{cm}^{-1}$  and 1380  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **4-methylnicotinaldehyde** is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 121$ . Key fragmentation patterns would include the loss of a hydrogen radical ( $[\text{M}-1]^+$ ) and the loss of the formyl group ( $[\text{M}-29]^+$ ), which are characteristic of aldehydes.<sup>[9]</sup>

## Applications in Drug Discovery and Chemical Biology

Pyridine derivatives are a cornerstone in medicinal chemistry, with a vast number of FDA-approved drugs containing this privileged scaffold.<sup>[10]</sup> **4-Methylnicotinaldehyde**, as a functionalized pyridine, represents a valuable starting material for the synthesis of biologically active molecules.

## Role as a Synthetic Intermediate

The aldehyde group of **4-methylnicotinaldehyde** is a versatile functional group that can participate in a variety of chemical reactions, including:

- Reductive Amination: To introduce substituted aminomethyl groups.
- Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

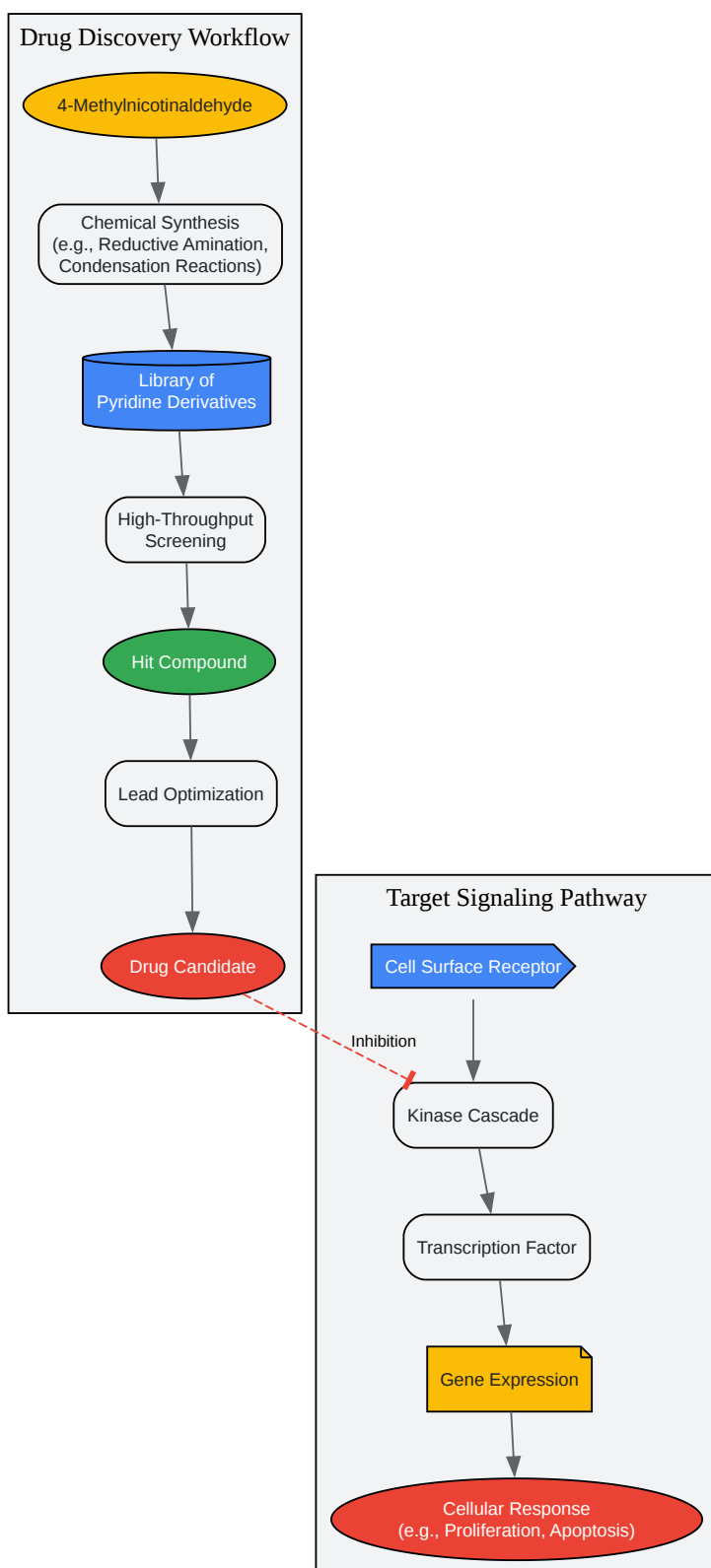
- Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

These transformations allow for the incorporation of the 4-methyl-3-pyridyl moiety into larger molecules, which can be designed to interact with specific biological targets.

## Potential in Targeting Signaling Pathways

While specific biological targets for **4-methylnicotinaldehyde** itself are not extensively documented, its derivatives have the potential to modulate various signaling pathways. For instance, pyridine-based compounds have been investigated as inhibitors of kinases, histone deacetylases (HDACs), and other enzymes involved in cellular signaling.<sup>[11]</sup> The unique substitution pattern of **4-methylnicotinaldehyde** can be exploited to design selective inhibitors for a range of therapeutic targets.





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Caption: Role of **4-Methylnicotinaldehyde** in Drug Discovery Targeting a Kinase Signaling Pathway.

## Safety and Handling

As with all chemical reagents, **4-methylnicotinaldehyde** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.<sup>[2]</sup>

## Conclusion

**4-Methylnicotinaldehyde** is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the reactivity of the aldehyde functional group and the inherent properties of the pyridine ring, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides researchers and drug development professionals with the essential information required to effectively synthesize, characterize, and utilize this important chemical intermediate.

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